ドデシルアセテート

概要

説明

Dodecyl acetate is a chemical compound that has been identified as a component of the sex pheromone of the cabbage looper moth, Trichoplusia ni. It functions as a short-range pheromone component and influences the behavior of male moths in the vicinity of a pheromone source . Additionally, dodecyl acetate is a volatile compound that has been studied for its controlled-release formulations in agricultural biological control programs .

Synthesis Analysis

The synthesis of dodecyl acetate and related compounds has been explored in various studies. For instance, dodecyl acetate has been synthesized using zirconium-based catalysts under non-isothermal conditions, with the reaction following a secondary dynamic model and having a high apparent activation energy . Another study describes the synthesis of dodecyl acetate as part of controlled-release formulations using alginate-based hydrogels, which showed a prolonged release profile . Moreover, dodecylbenzenesulfonic acid (DBSA) has been used as an efficient and eco-friendly catalyst for the synthesis of acylals, which are related to acetate esters .

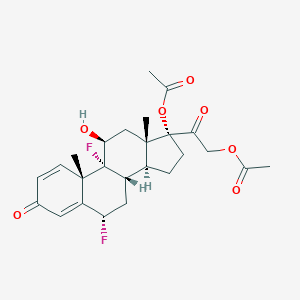

Molecular Structure Analysis

While the specific molecular structure analysis of dodecyl acetate is not detailed in the provided papers, the general structure of acetate esters and their synthesis pathways have been discussed. For example, the synthesis of various acetate esters, such as dodec-8E-enyl and dodec-8Z-enyl acetates, involves the use of Grignard reagents and the control of stereochemistry to obtain the desired isomers .

Chemical Reactions Analysis

The chemical reactivity of dodecyl acetate and related compounds has been investigated in the context of pheromone activity and controlled-release applications. The reaction of dodecanethiol with 4-nitrophenyl acetate in the presence of dodecyl derivatives of polymeric soaps showed enhanced esterolytic reactivity, indicating that the hydrophobic environment of the polymer activates the bound thiol anion . This suggests that dodecyl acetate could also exhibit interesting reactivity in the presence of specific catalysts or environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dodecyl acetate have been studied in relation to its use as a pheromone and in controlled-release formulations. The encapsulation of dodecyl acetate in alginate-based granules with bentonite affects its release rate, with a linear relationship observed between the release percentage and the amount of bentonite present . This indicates that the physical properties of the carrier material can significantly influence the volatilization and release kinetics of dodecyl acetate.

科学的研究の応用

農業における徐放性製剤

ドデシルアセテート(DDA)は、アルギン酸塩ベースの顆粒に組み込まれて徐放性製剤(CRFs)を生成します。これらのCRFsは、昆虫の性フェロモンに存在するDDAなどの揮発性化合物の持続的放出のために、農業において特に有用です。 アルギン酸塩製剤へのベントナイトの添加は、実験室および圃場実験の両方でDDAの封入効率と放出速度を向上させることが示されています .

香料および化粧品

ドデシルアセテートは、その花の香りを持ち、香水業界で貴重な添加剤です。様々な化粧品に、新鮮で長持ちする香りを付与するために使用されます。 この化合物は、他の香料とのブレンド能力と安定性があり、調香師に好まれています .

ハイドロゲル技術

ドデシルアセテートのハイドロゲルへの統合は、その汎用性を示しています。DDAを含有するハイドロゲルは、溶解することなく大量の水を吸収することができ、再生医療から衛生製品まで幅広い用途に最適です。 これらのハイドロゲル内のDDAの非フィックまたは異常輸送メカニズムは、革新的な薬物送達システムの可能性を示唆しています .

環境管理

ドデシルアセテートの徐放性特性は、特にフェロモントラップによる害虫の個体数管理において、環境管理に役立てることができます。 これらのトラップは、フェロモンを一定の速度で放出することで、害虫を効果的に誘引して監視し、生物的防除プログラムを支援します .

材料科学

材料科学では、ドデシルアセテートは、ポリマーやゲルの特性を改変するために使用できます。 その組み込みは、材料の機械的強度、柔軟性、および吸水能力に影響を与える可能性があり、これは、所望の特性を持つ特殊な製品を開発するために重要です .

分析化学

ドデシルアセテートは、標準物質として、分析化学において校正および試験の目的で使用されます。 その一貫した品質と定義された特性により、クロマトグラフィーや分光法で正確な測定と分析を保証するために適しています .

食品業界

ドデシルアセテートは、食品添加物として直接使用されるわけではありませんが、香料や香料の徐放性における役割は、食品包装に適用できます。 この用途により、食品は長期間にわたって鮮度と香りを保持し、消費者の魅力を高めます .

製薬用途

製薬業界は、新規薬物送達システムの開発においてドデシルアセテートを活用できます。 その徐放性能力は、患者のコンプライアンスと治療効果を向上させるために、薬剤の安定した投与量を提供するように調整できます .

Safety and Hazards

将来の方向性

Dodecyl acetate has been incorporated into alginate-based granules to obtain controlled-release formulations . This research has allowed the obtainment of a set of parameters to improve the preparation of alginate-based controlled-release formulations for the use of volatile biological molecules, such as Dodecyl acetate, in agricultural biological control programs .

特性

IUPAC Name |

dodecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

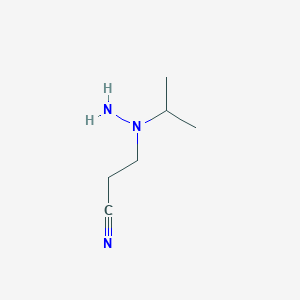

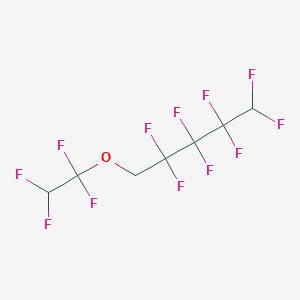

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWGRQBCURJOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

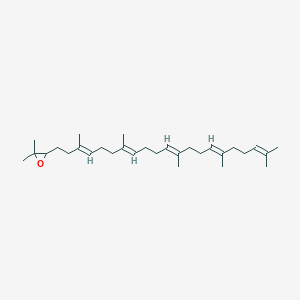

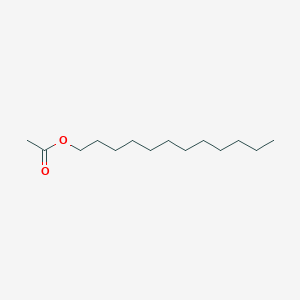

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

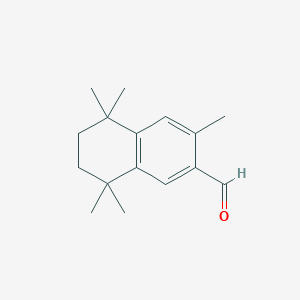

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047641 | |

| Record name | Dodecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a waxy, citrus-rose odour | |

| Record name | Lauryl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Lauryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

150.00 °C. @ 15.00 mm Hg | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most organic solvents, 1 ml in 4 ml 80% alcohol (in ethanol) | |

| Record name | Lauryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.865 | |

| Record name | Lauryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000468 [mmHg] | |

| Record name | Lauryl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

112-66-3 | |

| Record name | Dodecyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76J36KE44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1.3 °C | |

| Record name | Dodecyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dodecyl acetate function as an insect pheromone, and what are the downstream effects on insect behavior?

A1: Dodecyl acetate acts as a pheromone component for various insect species, primarily moths and thrips. [, , , , , , , , ] It often works in conjunction with other pheromone components to elicit specific behavioral responses in insects. For example, in the fruittree leafroller moth (Archips argyrospilus), dodecyl acetate acts as a synergist to the primary pheromone component, cis-11-tetradecenyl acetate, increasing the attractiveness of the blend to males. [] In the case of the stick tea thrips (Dendrothrips minowai), dodecyl acetate, along with tetradecyl acetate, acts as an aggregation pheromone, attracting both males and females for mating and feeding purposes. [] This aggregation behavior can be exploited for pest control using pheromone-baited traps. []

Q2: Are there instances where dodecyl acetate inhibits, rather than attracts, insects?

A2: Yes, dodecyl acetate has been observed to have an inhibitory effect on the attraction of some insect species. For instance, in the case of the oriental fruit moth (Grapholitha molesta), dodecyl acetate acts as an inhibitor of the primary sex pheromone, cis-8-dodecenyl acetate. [, ] This suggests that dodecyl acetate may play a role in species recognition and reproductive isolation, preventing interspecies mating.

Q3: What is the molecular formula, weight, and spectroscopic data of dodecyl acetate?

A3:

Q4: How is dodecyl acetate used in analytical chemistry?

A5: Dodecyl acetate serves as a solvent in liquid-phase microextraction (LPME), a sample preparation technique for analytical chemistry. [, ] It exhibits good long-term stability for this application. []

Q5: Are there applications for dodecyl acetate in material science?

A6: Yes, dodecyl acetate is incorporated into alginate-based granules for the controlled release of volatile compounds. [] The addition of bentonite to these formulations affects the release rate of dodecyl acetate. []

Q6: How does dodecyl acetate factor into the synthesis of alkyl polyglucosides (APGs)?

A7: Dodecyl acetate is used as a starting material in the direct, one-step synthesis of APG-12. [] This process involves reacting dodecyl acetate with glucose under specific conditions of temperature, pressure, and time. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。